molecular formula C30H32Cl3NO B604954 (RS, Z)-2-(dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol CAS No. 1331642-68-2

(RS, Z)-2-(dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol

Cat. No. B604954
CAS RN: 1331642-68-2
M. Wt: 528.9 g/mol
InChI Key: AGQOFEQBDUCCRH-MYYYXRDXSA-N
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Description

2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol, (RS, Z)- is a bioactive chemical.

Scientific Research Applications

Improved Manufacturing Process for Antimalarial Drug

Boehm et al. (2007) describe an improved manufacturing process for lumefantrine, a component of the antimalarial drug Coartem. This process includes the conversion of specific intermediates to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, which is further processed through Knoevenagel condensation to produce an effective antimalarial agent (Boehm, Fuenfschilling, Krieger, Kuesters, & Struber, 2007).

Synthesis Process for High Purity Compounds

Puthran, Poojary, and Purushotham (2020) developed a commercial process for synthesizing a compound closely related to 2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol. This process emphasizes high purity and yield, crucial for pharmaceutical applications (Puthran, Poojary, & Purushotham, 2020).

Electrochemiluminescence Studies

Parveen et al. (2013) explored the electrochemiluminescence (ECL) of a system involving 2-(Dibutylamino)ethanol, demonstrating its effectiveness as a co-reactant in ECL applications. This study provides insights into the potential use of similar compounds in analytical chemistry and sensor development (Parveen, Zhang, Yuan, Hu, Gilani, Rehman, & Xu, 2013).

Inhibition Mechanism in ECL Systems

Xue, Guo, Qiu, Lin, and Chen (2009) investigated the inhibition mechanism of dopamine in an ECL system involving a similar compound to 2-(Dibutylamino)ethanol. This research aids in understanding the interactions of complex chemical systems and could inform the design of more efficient ECL systems (Xue, Guo, Qiu, Lin, & Chen, 2009).

Study on Molecular Structures and Hydrogen Bonded Networks

Schneider, Neumann, Stammler, and Jutzi (1999) conducted research on molecular structures and hydrogen-bonded networks involving similar fluorene derivatives. Their work contributes to the understanding of molecular interactions and structural chemistry (Schneider, Neumann, Stammler, & Jutzi, 1999).

Anodic Electrochemiluminescence for Glucose Oxidase Assay

Kargbo, Zheng, and Ding (2014) explored the anodic electrochemiluminescence of dissolved oxygen with 2-(dibutylamino) ethanol, demonstrating its application in developing a glucose oxidase assay. This research is significant for biomedical applications, particularly in developing sensitive diagnostic tools (Kargbo, Zheng, & Ding, 2014).

Anticancer and Antimicrobial Properties

Hussein et al. (2020) synthesized new bioactive agents based on a fluorene moiety similar to 2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol, demonstrating significant antimicrobial and anticancer properties. This work contributes to the development of new pharmaceutical compounds (Hussein, Alsantali, Morad, Obaid, Altass, Sayqal, Abourehab, Elkhawaga, Aboraia, & Ahmed, 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol, (RS, Z)- involves several steps starting from commercially available starting materials. The key steps include the synthesis of 9-(4-chlorobenzylidene)-9H-fluorene, followed by the synthesis of 2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol." "Starting Materials": [ "9-Fluorenone", "4-Chlorobenzaldehyde", "Sodium hydroxide", "Butyl bromide", "Diethyl ether", "Hydrochloric acid", "Ethanol" ] "Reaction": [ "Step 1: Synthesis of 9-(4-chlorobenzylidene)-9H-fluorene", "React 9-fluorenone with 4-chlorobenzaldehyde in ethanol in the presence of sodium hydroxide as a catalyst to obtain 9-(4-chlorobenzylidene)-9H-fluorene.", "Step 2: Synthesis of 2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol", "React 9-(4-chlorobenzylidene)-9H-fluorene with butyl bromide in diethyl ether in the presence of sodium hydroxide as a catalyst to obtain 9-(4-chlorobenzyl)-9H-fluorene.", "React 9-(4-chlorobenzyl)-9H-fluorene with dibutylamine in ethanol in the presence of hydrochloric acid as a catalyst to obtain 2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol." ] }

CAS RN

1331642-68-2

Molecular Formula

C30H32Cl3NO

Molecular Weight

528.9 g/mol

IUPAC Name

2-(dibutylamino)-2-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)29(19-35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-

InChI Key

AGQOFEQBDUCCRH-MYYYXRDXSA-N

Isomeric SMILES

CCCCN(CCCC)C(CO)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl

SMILES

CCCCN(CCCC)C(CO)C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl

Canonical SMILES

CCCCN(CCCC)C(CO)C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(Dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol, (RS, Z)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(RS, Z)-2-(dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol
Reactant of Route 2
(RS, Z)-2-(dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol
Reactant of Route 3
(RS, Z)-2-(dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol
Reactant of Route 4
(RS, Z)-2-(dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol
Reactant of Route 5
(RS, Z)-2-(dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol
Reactant of Route 6
Reactant of Route 6
(RS, Z)-2-(dibutylamino)-2-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol

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